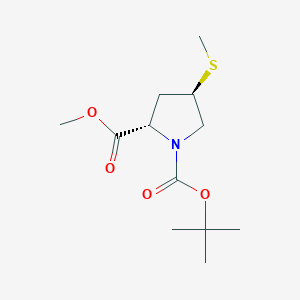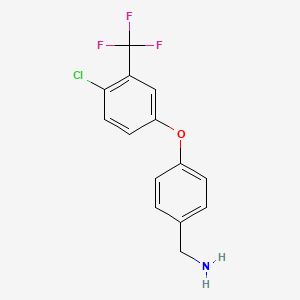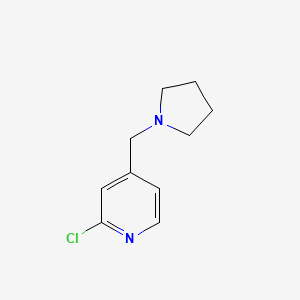
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine and its derivatives are known to undergo various chemical reactions. For instance, pyrrolidine derivatives can be synthesized from pyridine-N-oxides . Also, 2-chloropyridines can be synthesized in high yields from pyridine-N-oxides .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine were not found in the search results, pyrrolidine and its derivatives are known for their unique physicochemical parameters .Applications De Recherche Scientifique
Synthetic Intermediates and Organic Chemistry
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine and its derivatives serve as important intermediates in organic synthesis. For instance, this compound has been utilized in the synthesis of lafutidine, a drug used for the treatment of peptic ulcers. The synthesis involved successive chlorination and condensation processes, highlighting its role as a crucial building block in pharmaceutical manufacturing (Shen Li, 2012). Additionally, derivatives of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, have been synthesized for use as intermediates in the development of small molecule anticancer drugs, demonstrating the compound's versatility and significance in drug discovery (Binliang Zhang et al., 2018).
Catalysis and Synthesis of Polymers
Compounds structurally related to 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine have been synthesized and utilized as catalysts in chemical reactions. For instance, (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, which share a similar pyrrolidine structure, have been synthesized and used as recyclable catalysts in enantioselective Michael additions, demonstrating the potential of such structures in facilitating and optimizing chemical transformations (Zekarias Yacob et al., 2008).
Pharmaceutical Research and Antimicrobial Activity
Research on derivatives of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine has also contributed to pharmaceutical sciences, particularly in the development of antimicrobial agents. Studies have synthesized and investigated the microbiological activity of various derivatives, identifying compounds with significant bacteriostatic and antituberculosis activity, thus underlining the pharmaceutical relevance of this class of compounds (A. Miszke et al., 2008).
Coordination Chemistry and Material Sciences
The structural framework of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine lends itself to the field of coordination chemistry and material sciences. For instance, complexes involving similar structural motifs have been synthesized and characterized, revealing interesting properties such as helical structures and solid-state luminescent emissions, which are pertinent in material science and potential applications in light-emitting devices (Zhuyan Zhang et al., 2013).
Orientations Futures
The pyrrolidine ring and its derivatives, including 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine, continue to be of great interest in medicinal chemistry due to their potential for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .
Propriétés
IUPAC Name |
2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJYYDIYWOZQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

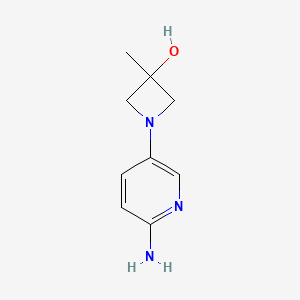
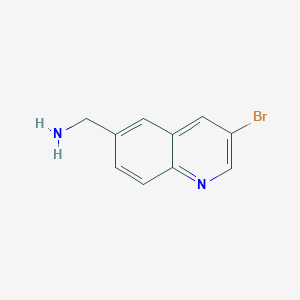
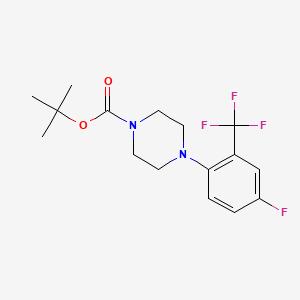
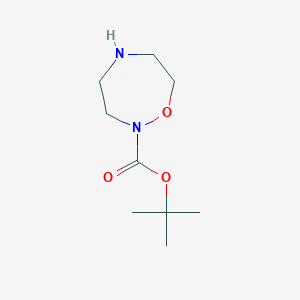
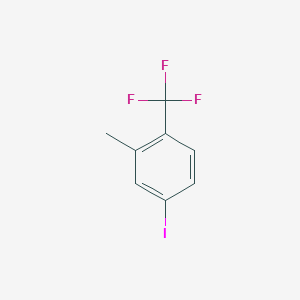
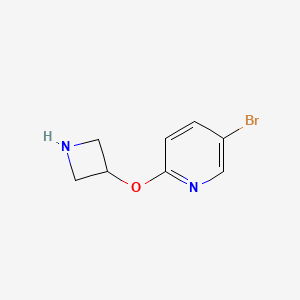
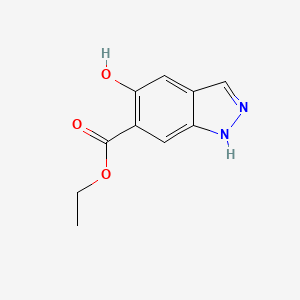
amine](/img/structure/B1400505.png)
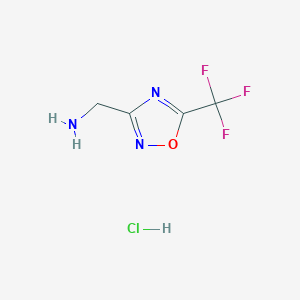
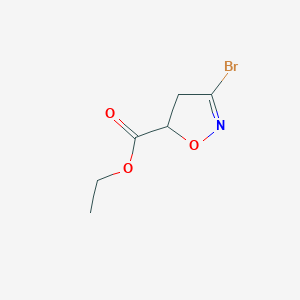
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

